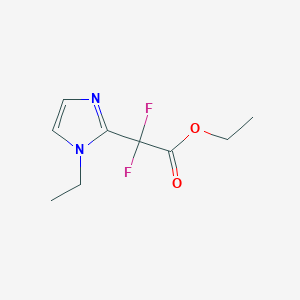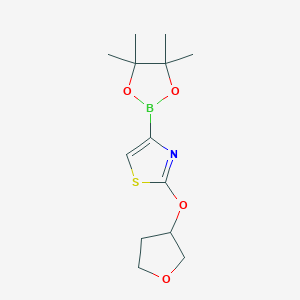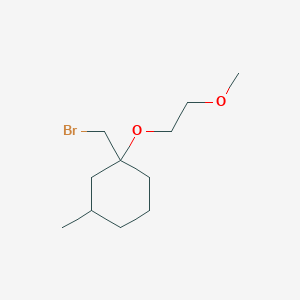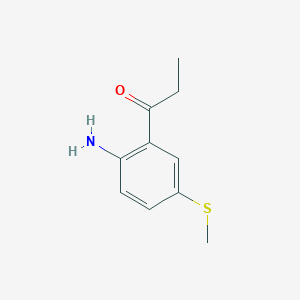
1-(2-Amino-5-(methylthio)phenyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-amino-5-(methylsulfanyl)phenyl]propan-1-one is an organic compound with the molecular formula C10H13NOS It is characterized by the presence of an amino group, a methylsulfanyl group, and a propanone group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-amino-5-(methylsulfanyl)phenyl]propan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-amino-5-(methylsulfanyl)benzaldehyde and acetone.
Condensation Reaction: The key step involves a condensation reaction between 2-amino-5-(methylsulfanyl)benzaldehyde and acetone in the presence of a base such as sodium hydroxide. This reaction forms the desired product, 1-[2-amino-5-(methylsulfanyl)phenyl]propan-1-one.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of 1-[2-amino-5-(methylsulfanyl)phenyl]propan-1-one may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize impurities. Common industrial methods include:
Batch Reactors: The reaction is carried out in large batch reactors with precise control over temperature, pressure, and reaction time.
Continuous Flow Reactors: Continuous flow reactors offer advantages such as improved reaction efficiency, better heat management, and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[2-amino-5-(methylsulfanyl)phenyl]propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Sodium hydroxide, potassium carbonate.
Major Products Formed
Sulfoxides and Sulfones: Formed through oxidation reactions.
Alcohols: Formed through reduction reactions.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
Scientific Research Applications
1-[2-amino-5-(methylsulfanyl)phenyl]propan-1-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[2-amino-5-(methylsulfanyl)phenyl]propan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes involved in various biological processes.
Comparison with Similar Compounds
1-[2-amino-5-(methylsulfanyl)phenyl]propan-1-one can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: 1-[2-(methylsulfanyl)phenyl]propan-2-one, 2-amino-5-(methylsulfanyl)pentanoic acid.
Uniqueness: The presence of both an amino group and a methylsulfanyl group on the phenyl ring distinguishes it from other compounds, providing unique chemical and biological properties.
Properties
CAS No. |
124623-17-2 |
|---|---|
Molecular Formula |
C10H13NOS |
Molecular Weight |
195.28 g/mol |
IUPAC Name |
1-(2-amino-5-methylsulfanylphenyl)propan-1-one |
InChI |
InChI=1S/C10H13NOS/c1-3-10(12)8-6-7(13-2)4-5-9(8)11/h4-6H,3,11H2,1-2H3 |
InChI Key |
UDYLKXFHZDFELT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C=CC(=C1)SC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


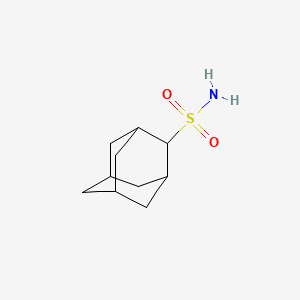


![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methyl-2-phenylpropanoicacid](/img/structure/B13635890.png)
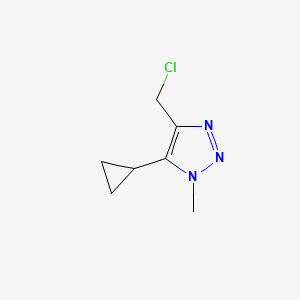
![5-Chloro-7-cyclopropyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13635898.png)
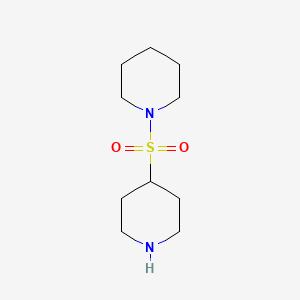


![Tetrabutylazanium {5'-methyl-[2,2'-bipyridin]-5-yl}methanesulfonate](/img/structure/B13635930.png)
![4,4-Difluoro-1-[(piperidin-4-yl)methyl]piperidinedihydrochloride](/img/structure/B13635935.png)
